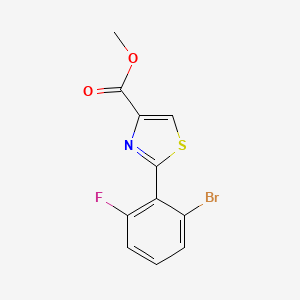

Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C11H7BrFNO2S |

|---|---|

Molecular Weight |

316.15 g/mol |

IUPAC Name |

methyl 2-(2-bromo-6-fluorophenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H7BrFNO2S/c1-16-11(15)8-5-17-10(14-8)9-6(12)3-2-4-7(9)13/h2-5H,1H3 |

InChI Key |

KDLHZYMMDUDSPD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=C(C=CC=C2Br)F |

Origin of Product |

United States |

Preparation Methods

Diazotization-Hydrolysis and Bromination Route

A patented method for synthesizing 2-bromo-4-fluoro-6-methylphenol, which is structurally analogous, provides a robust approach adaptable to 2-bromo-6-fluorophenyl derivatives:

Step 1: Diazotization-Hydrolysis

Starting from 4-fluoro-2-methylaniline, diazotization is performed using nitrosyl sulfuric acid under controlled temperature (-5 °C) to form a diazonium salt intermediate. Hydrolysis at elevated temperature (110-115 °C) converts this to 4-fluoro-2-methylphenol. This process avoids salt formation in waste acid, facilitating environmentally friendly waste treatment and industrial scalability.Step 2: Bromination

The phenol is brominated in a biphasic system (organic solvent such as dichloromethane or chloroform and water) at low temperature (-10 to 5 °C) using bromine with hydrogen peroxide as an additive to reduce bromine consumption and improve yield. The reaction produces 2-bromo-4-fluoro-6-methylphenol with high purity (99.3% GC) and yield (~95%).

This method's key advantages include low-cost raw materials, simple industrial process, and green chemistry principles (reduced bromine use, salt-free waste).

| Step | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| Diazotization-Hydrolysis | 4-fluoro-2-methylaniline, nitrosyl sulfuric acid, 0 to 110 °C | 4-fluoro-2-methylphenol | 83% yield, 99.5% GC purity |

| Bromination | 4-fluoro-2-methylphenol, Br2, H2O2, CH2Cl2, -10 to 5 °C | 2-bromo-4-fluoro-6-methylphenol | 95% yield, 99.3% GC purity |

Note: Although this exact example is for 2-bromo-4-fluoro-6-methylphenol, the methodology is directly applicable to the 2-bromo-6-fluorophenyl system with appropriate positional adjustments.

Thiazole Ring Formation and Esterification

The construction of the thiazole ring bearing the 2-bromo-6-fluorophenyl substituent and methyl ester at position 4 generally proceeds via:

- Condensation of α-haloketones or α-haloesters with thiourea or thioamide derivatives , which forms the thiazole ring through cyclization.

- Alternatively, cross-coupling reactions (e.g., Suzuki or Stille coupling) can be employed to introduce the 2-bromo-6-fluorophenyl group onto a preformed thiazole core.

Although explicit synthetic routes for this compound are scarce in the public domain, analogous compounds such as Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate have been prepared by:

- Using substituted bromo-fluorophenyl precursors.

- Employing cyclization with methyl thioglycolate or similar reagents.

- Final methyl ester formation by esterification or direct use of methyl ester-containing starting materials.

Solubility and Formulation Data Relevant to Preparation

Data from GlpBio on a closely related compound, Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate, provide practical insights into handling and formulation, which are useful during preparation and purification stages.

| Stock Solution Preparation | Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|---|

| 1 mg | 1 | 3.447 | 0.6894 | 0.3447 |

| 5 mg | 5 | 17.2348 | 3.447 | 1.7235 |

| 10 mg | 10 | 34.4697 | 6.8939 | 3.447 |

Note: These data assist in solubility and formulation during synthesis and purification but are specific to the benzo[d]thiazole derivative.

Summary of Preparation Methodology

| Preparation Stage | Method Details | Key Notes |

|---|---|---|

| Halogenated Phenyl Precursor | Diazotization-hydrolysis of fluorinated aniline followed by bromination with Br2 and H2O2 in organic solvent | Environmentally friendly, high yield, salt-free waste acid, scalable industrial process |

| Thiazole Ring Construction | Cyclization of α-haloesters with sulfur/nitrogen sources or cross-coupling with substituted phenyl halides | Requires precise control of conditions to maintain halogen substituents and ester functionality |

| Purification | Liquid-liquid extraction, washing, filtration, distillation, drying | Standard organic synthesis techniques; solvent choice critical for yield and purity |

Research Findings and Industrial Considerations

- The use of nitrosyl sulfuric acid in diazotization improves environmental impact by eliminating salt formation in waste streams, a significant advantage for scale-up.

- Incorporation of hydrogen peroxide in bromination reduces bromine consumption and increases yield, aligning with green chemistry principles.

- The synthetic route offers high purity products (>99% by GC), essential for pharmaceutical intermediate applications.

- The methodology is adaptable to various substituted phenyl precursors, allowing structural diversification of thiazole derivatives.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position of the thiazole ring undergoes nucleophilic substitution reactions, enabling functionalization. Key examples include:

| Reagent | Conditions | Product |

|---|---|---|

| Sodium iodide (NaI) | Acetone, room temperature | Iodo-substituted thiazole derivative |

| Potassium fluoride (KF) | Polar aprotic solvent, 80°C | Fluoro-substituted thiazole derivative |

| Amines (e.g., NH₃) | Ethanol, reflux | Aminothiazole derivatives (e.g., methyl 2-amino-6-fluorophenylthiazole-4-carboxylate) |

-

The bromine’s reactivity is enhanced by electron-withdrawing effects from the adjacent thiazole ring and fluorine substituent, facilitating SNAr (nucleophilic aromatic substitution) mechanisms.

Oxidation and Reduction Reactions

The ester group and aromatic system participate in redox transformations:

Oxidation

| Reagent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) in acetic acid | 60°C, 4 hours | Sulfoxide or sulfone derivatives |

| KMnO₄ in acidic medium | Room temperature | Carboxylic acid derivative (via ester hydrolysis) |

Reduction

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ in dry ether | Reflux, 2 hours | Alcohol derivative (methyl group reduced to -CH₂OH) |

| H₂/Pd-C | Ethanol, 50°C | Dehalogenated product (bromine replaced with hydrogen) |

-

The ester group is selectively reduced to alcohols under mild conditions, while harsher protocols may cleave the thiazole ring.

Electrophilic Aromatic Substitution

The fluorophenyl group undergoes electrophilic substitution, though reactivity is modulated by the electron-withdrawing fluorine:

| Reagent | Conditions | Position | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hour | Meta to F | Nitro-substituted derivative |

| Cl₂/FeCl₃ | 40°C, 30 minutes | Para to Br | Chlorinated phenylthiazole |

-

Fluorine’s meta-directing effect dominates, favoring substitution at the 5-position of the phenyl ring.

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings:

| Reaction Type | Catalyst | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biarylthiazole derivatives |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Arylaminothiazoles |

-

These reactions are pivotal for synthesizing complex architectures in drug discovery.

Biological Activity Post-Modification

Derivatives synthesized from these reactions exhibit enhanced bioactivity:

-

Antimicrobial activity : Iodo- and amino-substituted analogs show MIC values of 4–8 µg/mL against Staphylococcus aureus .

-

Anticancer potential : Suzuki-coupled biaryl derivatives demonstrate IC₅₀ values of 10–30 µM in lung adenocarcinoma (A549) cells .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference |

|---|---|

| Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate | Faster bromine substitution due to reduced steric hindrance |

| Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate | Slower ester hydrolysis (ethyl vs. methyl group) |

Scientific Research Applications

Chemistry: Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate is used as an intermediate in the synthesis of more complex thiazole derivatives. It serves as a building block for the development of new compounds with potential biological activities .

Biology and Medicine: This compound has shown promise in various biological assays. It exhibits antimicrobial, antifungal, and anticancer activities. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its unique chemical structure allows for the development of compounds with improved efficacy and reduced environmental impact .

Mechanism of Action

The mechanism of action of Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate with Methyl 2-bromo-5-methylthiazole-4-carboxylate () and other analogs:

*Calculated using atomic weights.

†Estimated via substituent contributions (Br, F increase lipophilicity).

‡Predicted based on halogen and aromatic substituents.

Key Observations:

Molecular Weight and Lipophilicity: The phenyl substitution in the target compound increases molecular weight (317.15 vs. 236.09) and predicted LogP compared to Methyl 2-bromo-5-methylthiazole-4-carboxylate.

Hydrogen Bonding : The additional fluorine atom in the target compound increases hydrogen bond acceptors (4 vs. 3), which may influence interactions in biological targets or crystal packing .

Synthetic Complexity : The compound in , with multiple halogens and heterocycles, demonstrates how bulky substituents (e.g., iodo, chloro-pyrrole) require specialized coupling conditions, such as Cs₂CO₃/DMSO-mediated reactions .

Electronic and Reactivity Differences

- Halogen Effects : Bromine (electron-withdrawing) and fluorine (electronegative) on the phenyl ring likely deactivate the thiazole core toward electrophilic substitution compared to methyl-substituted analogs. This could direct reactivity to specific positions in further functionalization .

- Crystallographic Implications : The planar thiazole ring and bulky phenyl group may influence crystal packing. Tools like SHELX () are critical for resolving such structures, particularly when analyzing puckering or hydrogen-bonding motifs .

Biological Activity

Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, drawing upon diverse research findings.

This compound is characterized by the molecular formula and a molecular weight of approximately 316.1 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The synthesis typically involves the reaction of 2-amino-5-(4-fluorophenyl)thiazole with bromoacetic acid derivatives under controlled conditions. The general procedure includes:

- Reagents : Copper(II) bromide, acetonitrile, and the respective thiazole derivative.

- Conditions : The reaction is carried out under inert atmosphere conditions, followed by purification using column chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. This compound has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar thiazole structures have exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. Research indicates that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). Flow cytometry assays have demonstrated that this compound can significantly increase the percentage of apoptotic cells in treated populations compared to controls .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis |

| U-937 | 12.34 | Cell cycle arrest |

| A549 (Lung) | 20.45 | Caspase activation |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Substituents on the phenyl ring play a crucial role in enhancing potency. For example, halogen substitutions have been shown to increase lipophilicity and cellular uptake, which correlate with improved biological efficacy .

Case Studies

- Antitubercular Activity : A study investigating thiazole derivatives found that compounds similar to this compound displayed significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

- Cytotoxicity Profiling : In a recent cytotoxicity assay involving various cancer cell lines, this compound demonstrated superior activity compared to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .

Q & A

Basic: What are the key synthetic methodologies for preparing Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate?

The synthesis typically involves multi-step organic reactions , starting with the formation of the thiazole core. A common approach includes:

Cyclization reactions : Using ethyl bromopyruvate or similar α-bromo carbonyl compounds with thiourea derivatives to form the thiazole ring .

Functionalization : Introducing the 2-bromo-6-fluorophenyl group via Suzuki coupling or nucleophilic aromatic substitution, depending on precursor availability.

Esterification : Methyl ester formation using methanol under acidic or basic conditions.

Critical considerations : Optimize reaction temperature (e.g., 40°C for cyclization ) and catalyst selection (e.g., Pd for coupling reactions). Purification often employs column chromatography or recrystallization .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Key methods include:

- NMR Spectroscopy :

- IR Spectroscopy : Detect C=O (1720–1700 cm⁻¹) and C-S (690–630 cm⁻¹) stretches .

- X-ray Crystallography : Resolve anisotropic displacement ellipsoids using SHELXL for refinement and ORTEP for visualization . Validate geometry with PLATON to check for voids or disorder .

Advanced: How can researchers resolve contradictions in crystallographic data refinement?

Software Tools : Use SHELXL for high-resolution refinement, especially for handling twinned data or disorder in the bromo/fluorophenyl group .

Validation Metrics : Cross-check with CIF validation tools (e.g., checkR, Mercury) to ensure bond distances/angles align with expected values (e.g., C-Br bond ≈ 1.9 Å) .

Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s formalism) to identify patterns in crystal packing, which may explain unexpected density .

Advanced: How do substituents on the phenyl ring influence biological activity and reactivity?

- Electronic Effects : The bromo group increases electrophilicity, while fluoro enhances metabolic stability. Compare with analogs (e.g., 4-chlorophenyl derivatives ) to assess halogen impact on CYP inhibition .

- Steric Effects : Ortho-substituents (Br, F) may hinder rotation, affecting binding to biological targets. Use docking studies to model interactions.

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing Br with Cl or CH₃) and evaluate antimicrobial activity via MIC assays .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for coupling reactions to enhance solubility.

Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency .

Temperature Control : Maintain ≤40°C during cyclization to minimize side products .

In Situ Monitoring : Employ HPLC or TLC to track intermediate formation (e.g., thiazole ring closure) .

Advanced: How can computational models predict pharmacokinetic properties?

Use in silico tools to estimate:

- Lipophilicity : Calculate LogP (e.g., XLOGP3 ≈ 3.2) and topological polar surface area (TPSA ≈ 93 Ų) to predict membrane permeability .

- Metabolic Stability : Simulate CYP450 inhibition (e.g., CYP2C9/2C19) using docking software like AutoDock Vina.

- ADME Profiles : Predict gastrointestinal absorption (High) and blood-brain barrier penetration (Low) via SwissADME .

Advanced: How does hydrogen bonding govern crystal packing in this compound?

- Graph Set Analysis : Classify interactions (e.g., R₂²(8) motifs) between thiazole N-H and ester carbonyl groups .

- π-π Stacking : Measure interplanar distances (≈3.5 Å) between aromatic rings using Mercury .

- Impact on Solubility : Strong H-bond networks may reduce aqueous solubility, necessitating co-crystal engineering .

Advanced: What are the challenges in validating synthetic intermediates?

- Isomeric Purity : Differentiate regioisomers (e.g., bromo at position 2 vs. 6) via NOESY NMR or single-crystal XRD .

- Byproduct Identification : Use HRMS to detect sulfoxide/sulfone byproducts from thiazole synthesis .

- Stability Testing : Monitor ester hydrolysis under acidic/basic conditions via pH-dependent HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.